3-(1-(チオフェン-3-カルボニル)ピロリジン-3-イル)チアゾリジン-2,4-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

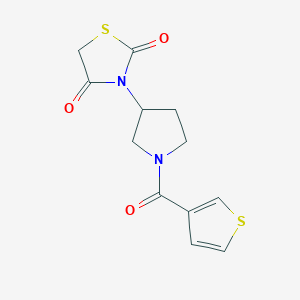

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyrrolidine, and thiazolidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

科学的研究の応用

Antifungal Activity

Research indicates that derivatives containing thiophene and thiazolidine structures exhibit significant antifungal properties. For instance, compounds similar to 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione have been synthesized and tested against various fungi such as Fusarium graminearum and Rhizoctonia solani. These studies show promising results with effective concentrations significantly lower than traditional antifungal agents .

Anticancer Properties

Compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines. For example, thiazolidinediones have been linked to the inhibition of cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest. The incorporation of thiophene moieties enhances these effects, making them potential candidates for further development in cancer therapy .

Antidiabetic Effects

Thiazolidinediones are well-known for their role as insulin sensitizers in diabetes management. The structural features of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione may contribute to its efficacy in glucose metabolism regulation and lipid profile improvement, thus presenting a dual role in managing diabetes and its complications .

Herbicidal Activity

Recent studies have explored the herbicidal potential of thiazolidinedione derivatives. The compound's ability to inhibit specific plant growth processes makes it a candidate for developing new herbicides that can effectively control weed populations without harming crops .

Fungicides

The antifungal properties extend beyond human medicine; they are also applicable in agriculture as fungicides. The synthesis of novel derivatives with improved efficacy against plant pathogens can lead to better crop yields and reduced reliance on conventional fungicides .

Case Studies

作用機序

Target of Action

Thiazolidine motifs, which are part of this compound, are known to be present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Mode of Action

It is known that thiazolidine motifs interact with their targets leading to a variety of biological responses . The presence of sulfur in these motifs enhances their pharmacological properties .

Biochemical Pathways

Given the diverse biological properties of thiazolidine motifs, it can be inferred that multiple pathways could be affected .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .

Result of Action

Thiazolidine motifs are known to exhibit varied biological properties, suggesting that they could have multiple effects at the molecular and cellular level .

Action Environment

The synthesis of thiazolidine motifs often involves green chemistry, which could potentially influence their action and stability .

生化学分析

Biochemical Properties

The biochemical properties of 3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione are largely determined by its structural components. The thiazolidine-2,4-dione moiety is known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . The pyrrolidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule .

Cellular Effects

Compounds containing thiazolidine-2,4-dione and pyrrolidine moieties have been reported to exhibit various cellular effects, including modulation of cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Compounds containing thiazolidine-2,4-dione and pyrrolidine moieties have been reported to exhibit dose-dependent biological activities .

Metabolic Pathways

Compounds containing thiazolidine-2,4-dione and pyrrolidine moieties are known to interact with various enzymes and cofactors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of thiophene-3-carboxylic acid with pyrrolidine derivatives, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions often require the use of catalysts, such as phosphorus pentasulfide (P4S10), and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including solvent-free reactions and recyclable catalysts, are often employed to make the process more efficient and environmentally friendly .

化学反応の分析

Types of Reactions

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

類似化合物との比較

Similar Compounds

Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2,5-diones share structural similarities and biological activities.

Thiazolidine derivatives: Thiazolidine-2,4-dione and its analogs are known for their diverse pharmacological properties.

Uniqueness

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is unique due to the combination of its heterocyclic rings, which confer distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the pyrrolidine and thiazolidine rings contribute to its structural diversity and potential biological activities .

生物活性

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered interest due to its potential biological activities. This compound, characterized by its unique structural features, including a thiophene moiety and a thiazolidine core, suggests various pharmacological applications. This article reviews the current understanding of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is C12H12N2O4S with a molecular weight of approximately 280.30 g/mol. Its structure includes:

- Thiazolidine ring : Contributes to the compound's reactivity and biological interactions.

- Pyrrolidine moiety : Influences the compound's conformational properties and interaction with biological targets.

- Thiophene carbonyl group : Enhances lipophilicity and potential binding affinity to various receptors.

Antioxidant Properties

Research indicates that thiazolidine derivatives possess significant antioxidant activity. For instance, thiazolidine compounds have been shown to reduce intracellular reactive oxygen species (ROS) levels in various cell lines, suggesting a protective role against oxidative stress . This property is crucial in preventing cellular damage and could be beneficial in treating conditions related to oxidative stress.

Anti-inflammatory Effects

Studies on related compounds have demonstrated notable anti-inflammatory properties. For example, compounds containing thiazolidine structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. In vitro assays revealed that certain thiazolidine derivatives exhibit IC50 values comparable to standard anti-inflammatory drugs like diclofenac . This suggests potential therapeutic applications in managing inflammatory diseases.

The mechanism by which 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in inflammatory pathways and oxidative stress responses. The structural components—particularly the thiophene and thiazolidine rings—are thought to play a significant role in binding interactions.

In Vivo Studies

In vivo studies involving thiazolidine derivatives have shown promising results in animal models. For instance, administration of thiazolidine compounds has been associated with reduced edema in models of acute inflammation. These findings support the hypothesis that such compounds can modulate inflammatory responses effectively .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (μg/mL) |

|---|---|---|---|

| Diclofenac | Non-steroidal anti-inflammatory drug | Anti-inflammatory | 54.65 |

| Thiazolidine Derivative A | Similar structure | Anti-inflammatory | 60.56 |

| Thiazolidine Derivative B | Similar structure | Antioxidant | Not specified |

特性

IUPAC Name |

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S2/c15-10-7-19-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-18-6-8/h2,4,6,9H,1,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKVPWVALCMXLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。